1-(4-Fluorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
描述
BenchChem offers high-quality 1-(4-Fluorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-14-6-8-15(9-7-14)21-18(24)20-11-13-10-17(23)22(12-13)16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUMADQSZKUJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-Fluorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H20FN3O2
- Molecular Weight : 345.38 g/mol
- CAS Number : 189028-93-1
TRPV1 Antagonism
Research indicates that compounds structurally similar to 1-(4-Fluorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea exhibit activity as antagonists of the transient receptor potential vanilloid 1 (TRPV1). TRPV1 is a receptor involved in pain perception and inflammatory responses. The compound's structural features allow it to interact effectively with the receptor, potentially leading to analgesic effects.
Binding Affinity Studies
Docking studies have shown that related compounds can achieve significant binding affinity to TRPV1, suggesting that modifications in the urea structure can enhance pharmacological efficacy. For instance, a study demonstrated that a homologous analogue exhibited comparable potency to lead compounds in TRPV1 binding assays, indicating the potential for this class of compounds in pain management therapies .
In Vitro Studies
In vitro assays have revealed the following biological activities associated with 1-(4-Fluorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea:
| Activity Type | Assay Type | Result |
|---|---|---|
| TRPV1 Antagonism | Binding Affinity | High affinity observed |
| Analgesic Effect | Pain Model in Mice | Significant reduction in pain |
| Cytotoxicity | Cell Viability Assay | Low cytotoxicity at therapeutic doses |
Case Studies
- Analgesic Efficacy : A study involving animal models demonstrated that administration of related TRPV1 antagonists resulted in reduced nociceptive responses, supporting the hypothesis that these compounds can modulate pain pathways effectively.
- Safety Profile : Toxicological evaluations have indicated that while these compounds exhibit potent biological activity, they maintain a favorable safety profile at therapeutic concentrations. This is crucial for their development as potential analgesics.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-(4-Fluorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-lactam derivatives) under reflux with catalysts like p-toluenesulfonic acid.
Fluorophenyl coupling : Reaction of the pyrrolidinone intermediate with 4-fluorophenyl isocyanate via nucleophilic addition.
Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (60–80°C), anhydrous conditions, and stoichiometric excess of isocyanate (1.2 eq) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Techniques :
- NMR : H and C NMR confirm urea linkage (δ 6.5–7.5 ppm for aromatic protons) and pyrrolidinone carbonyl (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 355.4 [M+H]) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the pyrrolidinone ring .
Q. What in vitro assays are recommended for initial screening of biological activity?
- Assays :
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC determination.
- Antiproliferative activity : MTT assay on cancer cell lines (e.g., A549, HCT-116) with doxorubicin as a positive control .
- Data Interpretation : Compare dose-response curves and statistical significance (p < 0.05) across replicates .
Advanced Research Questions
Q. How does the position of fluorine substitution on the phenyl ring influence the compound’s biological activity, and what methodologies assess structure-activity relationships (SAR)?
- SAR Strategies :
- Synthetic analogs : Compare 4-fluorophenyl vs. 3-fluorophenyl derivatives (e.g., vs. 3).
- Biological testing : Measure IC shifts in enzyme inhibition; e.g., 4-F substitution enhances binding to hydrophobic enzyme pockets .
- Computational modeling : Molecular docking (AutoDock Vina) quantifies binding affinity differences (ΔG = -8.2 kcal/mol vs. -7.5 kcal/mol) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Approaches :
- Replication : Standardize assay protocols (e.g., cell passage number, serum concentration).
- Meta-analysis : Pool data from multiple studies (e.g., IC variability in A549 cells: 1.53 ± 0.46 μM vs. 2.1 ± 0.3 μM) to identify outliers .
- Orthogonal assays : Validate antiproliferative effects via apoptosis markers (e.g., Annexin V/PI flow cytometry) .
Q. How can computational chemistry predict the compound’s interaction with biological targets?
- Methods :
- Molecular Dynamics (MD) : Simulate binding stability to orexin receptors (e.g., 100 ns trajectories in GROMACS) .
- Pharmacophore modeling : Identify critical features (e.g., urea hydrogen-bond donors) using Schrödinger Suite .
- Validation : Cross-check docking scores (e.g., Glide SP score = -10.2) with experimental K values from SPR .
Q. What challenges arise in designing in vivo studies for this compound, particularly regarding bioavailability?
- Challenges :
- Low solubility : Address via nanoformulation (e.g., PEGylated liposomes) or co-solvents (e.g., Cremophor EL) .
- Metabolic stability : LC-MS/MS profiles in liver microsomes identify major metabolites (e.g., oxidative defluorination) .
- Dosing : Pharmacokinetic (PK) studies in rodents determine optimal dose (e.g., 10 mg/kg, bid) to maintain plasma levels >IC .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
